N,N-Diethyl-2,5-diethoxyaniline

Description

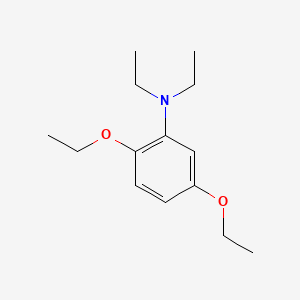

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxy-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-15(6-2)13-11-12(16-7-3)9-10-14(13)17-8-4/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJMDOIBGIZHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067952 | |

| Record name | N,N-Diethyl-2,5-diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35945-16-5 | |

| Record name | 2,5-Diethoxy-N,N-diethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35945-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-diethoxy-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035945165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,5-diethoxy-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-2,5-diethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2,5-diethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Alkoxy and N,n Dialkyl Substituted Aniline Derivatives

Aniline (B41778) (C₆H₅NH₂) and its derivatives are foundational building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. wikipedia.org The properties and reactivity of the aniline molecule can be precisely tuned by adding various functional groups to the benzene (B151609) ring or the amino group.

Alkoxy-substituted anilines, which contain an ether group (-OR) on the aromatic ring, are valued for their electron-donating properties. These groups can influence the electronic environment of the molecule, impacting its color, reactivity, and interaction with light. For instance, 2,5-dimethoxyaniline (B66101), a close structural relative of N,N-Diethyl-2,5-diethoxyaniline, is used as an intermediate and as a laccase inducer. wikimedia.orgnih.gov Furthermore, polymers derived from this compound, such as poly(2,5-dimethoxyaniline), have been studied for their electrochromic properties, meaning they can change color when a voltage is applied. nih.gov The presence of alkoxy groups is also crucial in the synthesis of certain pharmaceutical compounds and other advanced materials. guidechem.comacs.org

Concurrently, N,N-dialkyl-substituted anilines, such as N,N-diethylaniline, are a critical class of tertiary amines. acs.orgacs.org The N-alkylation of anilines is a significant reaction in organic synthesis. habitablefuture.org These compounds are widely used as intermediates in the chemical industry, especially for producing dyes and pigments. acs.org For example, N,N-diethylaniline is a precursor to dyes like Brilliant Green and Patent Blue VE. acs.org The dialkylamino group acts as a powerful auxochrome (a group that intensifies color) and is a key component in many azo and triarylmethane dyes. wikipedia.org These derivatives are also employed as catalysts and acid scavengers in various chemical reactions. acs.orgrsc.org

This compound combines the structural features of both these classes. The presence of two ethoxy groups on the ring and two ethyl groups on the nitrogen atom suggests its role as a specialized chemical intermediate, likely designed to impart specific properties to a final product, such as a particular color, solubility, or reactivity.

Research Significance and Potential Academic Impact of N,n Diethyl 2,5 Diethoxyaniline

Routes to this compound

The synthesis of this compound can be approached through several pathways, primarily involving the formation of the diethylamino group on a pre-existing diethoxybenzene scaffold or the construction of the molecule from a functionalized precursor.

Synthesis from Nitro-Substituted Aniline Precursors (e.g., 2,5-diethoxy-N,N-diethyl-4-nitroaniline)

A viable synthetic route to this compound involves the chemical reduction of a nitro-substituted precursor. This multi-step approach typically begins with a more readily available starting material, such as 2,5-diethoxyaniline. The synthesis can be strategically designed to introduce the nitro group and the N-ethyl groups in a sequence that leads to the precursor, 2,5-diethoxy-N,N-diethyl-4-nitroaniline.

The final and crucial step in this sequence is the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation is a common and well-established reaction in organic synthesis. Several reducing agents are effective for this purpose. For instance, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for the reduction of aromatic nitro compounds. mnstate.edu Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, represents another efficient and clean method for this conversion.

The general transformation is depicted below:

Precursor: 2,5-diethoxy-N,N-diethyl-4-nitroaniline

Reaction: Reduction of the nitro group

Product: this compound

Table 1: General Conditions for Nitro Group Reduction

| Reducing Agent | Solvent | Conditions |

|---|---|---|

| Sn / HCl | Ethanol | Heating |

| Fe / HCl | Water / Ethanol | Heating |

| H₂ / Pd-C | Ethanol / Methanol | Room Temperature, H₂ pressure |

Reductive Amination and N-Alkylation Approaches of Aniline Scaffolds

Direct functionalization of the amino group of 2,5-diethoxyaniline provides a more direct route to the target compound. This can be achieved through N-alkylation or reductive amination.

N-Alkylation: This method involves the direct reaction of 2,5-diethoxyaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. To achieve diethylation, a stoichiometric excess of the ethylating agent is typically required. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the electrophilic ethyl group. More advanced and sustainable methods utilize alcohols as alkylating agents in the presence of a catalyst. rsc.orgresearchgate.net For example, various anilines can be N-alkylated using alcohols over heterogeneous catalysts, which offers advantages in terms of availability of reagents and generation of water as the only byproduct. rsc.org

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize tertiary amines. wikipedia.org This process typically involves two main approaches to synthesize this compound:

Sequential Alkylation of 2,5-diethoxyaniline: The reaction of 2,5-diethoxyaniline with one equivalent of acetaldehyde (B116499) forms an imine (or enamine) intermediate, which is then reduced in situ to N-ethyl-2,5-diethoxyaniline. A second iteration of this reaction with another equivalent of acetaldehyde leads to the desired N,N-diethyl product.

Reaction with Diethylamine (B46881): An alternative reductive amination pathway could involve the reaction of a suitable carbonyl compound, such as 2,5-diethoxybenzaldehyde, with diethylamine to form an iminium ion, which is subsequently reduced to the tertiary amine.

For both approaches, mild reducing agents are preferred because they selectively reduce the iminium ion intermediate without affecting the carbonyl group of the starting material. youtube.comorganicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) are commonly employed for this purpose due to their selectivity and effectiveness under weakly acidic conditions. organicchemistrytutor.comorganic-chemistry.org

Table 2: Reagents for N-Alkylation and Reductive Amination

| Method | Amine Source | Carbonyl/Alkyl Source | Reducing/Promoting Agent |

|---|---|---|---|

| N-Alkylation | 2,5-Diethoxyaniline | Ethyl Iodide / Diethyl Sulfate | Base (e.g., K₂CO₃) |

| N-Alkylation (Green) | 2,5-Diethoxyaniline | Ethanol | Metal Catalyst (e.g., Co, Pd) rsc.orgresearchgate.net |

| Reductive Amination | 2,5-Diethoxyaniline | Acetaldehyde | NaBH₃CN or NaB(OAc)₃H organic-chemistry.org |

Derivatization and Structural Modification Strategies

The structure of this compound offers multiple sites for further chemical modification, including the aromatic ring, the tertiary amino group, and the ether linkages.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of the N,N-diethylamino group and the two ethoxy groups. libretexts.org All three are ortho-, para-directing substituents. mnstate.edu

The N,N-diethylamino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6.

The ethoxy group at position 2 directs towards positions 1, 3, and 5.

The ethoxy group at position 5 directs towards positions 1, 4, and 6.

Considering the occupied positions (1, 2, 5), the available sites for substitution are positions 3, 4, and 6. The directing effects of the existing groups converge, strongly activating positions 4 and 6. Position 3 is activated by the adjacent ethoxy group at position 2 but may be sterically hindered. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C4 and C6 positions. The high reactivity of the ring may necessitate the use of mild reaction conditions to avoid polysubstitution or oxidative side reactions. libretexts.org

Modifications at the Amino and Ether Linkages

Amino Linkage: The tertiary amine functionality possesses a lone pair of electrons, making it basic and nucleophilic. It can readily react with acids to form quaternary ammonium (B1175870) salts. Oxidation of the nitrogen atom could potentially yield an N-oxide, although this can be challenging in the presence of a highly activated aromatic ring.

Ether Linkages: The ethoxy groups are generally stable and unreactive. However, the ether linkage can be cleaved under harsh conditions. Treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI), at elevated temperatures can break the aryl-oxygen bond, converting the ethoxy groups into hydroxyl groups to yield the corresponding aminophenol derivative. This reaction provides a route to different structural analogs.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent | Functional Group Modified | Resulting Structure |

|---|---|---|---|

| Salt Formation | HCl, H₂SO₄ | Amino Group | N,N-Diethyl-2,5-diethoxyanilinium salt |

| Ether Cleavage | HBr or HI (conc.) | Ether Linkages | N,N-Diethyl-aminophenol derivative |

| Nitration | HNO₃ / H₂SO₄ (mild) | Benzene Ring | Nitro-N,N-diethyl-2,5-diethoxyaniline |

| Halogenation | Br₂ in Acetic Acid | Benzene Ring | Bromo-N,N-diethyl-2,5-diethoxyaniline |

Reaction Mechanisms and Kinetic Investigations

Oxidative Transformations: Formation of Quinone Derivatives

The oxidation of substituted anilines can lead to the formation of quinone and quinone-imine derivatives. While specific studies detailing the oxidation of N,N-Diethyl-2,5-diethoxyaniline are not extensively documented in the provided search results, the general mechanism for the oxidation of similar compounds involves the removal of electrons from the aromatic system. High-potential para-quinones are known to facilitate hydride abstraction in oxidation reactions. nih.gov The presence of multiple electron-donating groups in this compound would likely make it susceptible to oxidation, potentially forming a corresponding quinone-imine or, after hydrolysis, a quinone structure. The reaction would likely proceed through a radical cation intermediate, stabilized by the electron-donating substituents.

Quinones are a class of organic compounds that are widely used as stoichiometric reagents in organic chemistry. nih.gov Their catalytic applications have been expanded through methods that regenerate the oxidized quinone in situ, such as with transition metals, electrochemistry, or oxygen. nih.gov The specific quinone derivatives formed from this compound would depend on the oxidant used and the reaction conditions.

Reduction Pathways and Products

Information regarding the specific reduction pathways and products of this compound is not detailed in the provided search results. However, considering the functional groups present, reduction reactions would likely target any oxidized derivatives (such as quinone-imines) or could potentially lead to cleavage of the C-N or C-O bonds under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature). The reduction of a corresponding quinone derivative would yield a hydroquinone.

Detailed Mechanistic Studies of Aromatic and Nitrogen-Centered Reactions

Detailed mechanistic studies specifically for this compound are not extensively covered in the search results. However, the general principles of electrophilic aromatic substitution and reactions involving the nitrogen atom can be inferred. The powerful electron-donating nature of the ethoxy and diethylamino groups makes the aromatic ring highly activated towards electrophilic attack. These substituents are ortho- and para-directing. Given the substitution pattern, incoming electrophiles would be directed to the remaining activated positions on the ring.

Reactions centered on the nitrogen atom would include salt formation with acids and potential N-oxidation. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.

Hydrolysis Kinetics of this compound Derivatives (e.g., phosphate (B84403) esters derived from 2,5-diethoxyaniline)

While kinetic data for the hydrolysis of this compound itself is not available, studies on the hydrolysis of phosphate esters derived from the related compound 2,5-diethoxyaniline (B165579) provide valuable insights. A kinetic study on the hydrolysis of tri-2,5-diethoxy aniline (B41778) phosphate was conducted in an acidic medium (0.01 to 5 M HCl) at 98°C in 30% aqueous dioxane. semanticscholar.org The reaction was found to follow first-order kinetics. semanticscholar.org

Table 1: First-Order Rate Coefficients for the Hydrolysis of Tri-2,5-diethoxyaniline Phosphate at 98°C

| HCl Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|

| 0.01 | Data not available in abstract |

| ... | ... |

| 4.0 | Maximum rate observed |

| 5.0 | Rate decreases |

Note: Specific rate constant values were not provided in the abstract. semanticscholar.org

The study also investigated the hydrolysis in buffer media with a pH range of 1.24 to 7.46. researchgate.net The involvement of water in the slow step of the hydrolysis was further supported by a Hammett correlation, which yielded a slope of 0.30. semanticscholar.org

Influence of Substituent Electronic Effects on Reactivity

The electronic effects of the substituents in this compound play a crucial role in its reactivity. The two ethoxy groups and the diethylamino group are all strong electron-donating groups. The ethoxy groups donate electron density through resonance (lone pairs on the oxygen) and are activating, ortho- and para-directing substituents in electrophilic aromatic substitution. libretexts.org Similarly, the amino group is a very strong activating, ortho- and para-directing substituent. libretexts.org

The combined effect of these three electron-donating groups makes the aromatic ring of this compound exceptionally electron-rich and highly susceptible to electrophilic attack. This high degree of activation means it will react much more readily than benzene (B151609) in reactions like nitration, halogenation, and sulfonation. libretexts.org For instance, an -OH group, which is a strong activator, can make a benzene ring 1000 times more reactive than benzene itself in nitration reactions. libretexts.org The cumulative effect of the three activating groups in this compound would lead to an even greater increase in reactivity.

Conversely, these electron-donating groups would destabilize any anionic intermediates that might form, making the compound less reactive in nucleophilic aromatic substitution reactions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N,N-Diethyl-2,5-diethoxyaniline, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and ethoxy groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy groups would each present a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other. The N-diethyl group would similarly show a triplet and a quartet.

Predicted ¹H and ¹³C NMR Data for this compound based on Analogues ¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| O-CH₂-CH₃ | 3.9 - 4.1 | Quartet |

| N-CH₂-CH₃ | 3.2 - 3.4 | Quartet |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

| N-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-O | 140 - 145 |

| Aromatic C-H | 110 - 120 |

| O-CH₂ | 63 - 68 |

| N-CH₂ | 45 - 50 |

| O-CH₂-CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. Analysis of related compounds like 2,5-diethoxyaniline (B165579) and N,N-diethylaniline allows for a detailed prediction of these bands. nist.govsigmaaldrich.comnist.govchemicalbook.com

Key expected vibrational modes include the C-N stretching of the aromatic amine, the C-O stretching of the aryl ether, the aromatic C=C stretching, and the aliphatic C-H stretching of the ethyl and ethoxy groups. The absence of an N-H stretching band would confirm the tertiary nature of the amine.

Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Stretch | 1580 - 1620 |

| C-N Stretch (Aromatic) | 1300 - 1350 |

| C-O Stretch (Aryl Ether) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent would be characterized by absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the electron-donating diethylamino and diethoxy groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene.

For instance, studies on N,N-diethyl-4-nitroaniline show strong absorption bands in the UV-Vis region, and similar behavior, though at different wavelengths, is anticipated for this compound. researchgate.net The electronic properties of polymers derived from related monomers, such as poly(2,5-dimethoxyaniline), have been extensively studied, revealing broad absorption bands that are indicative of an extended conjugation system. ias.ac.inresearchgate.netscielo.brscispace.com

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound (molecular weight: 237.34 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z 237. epa.gov

The fragmentation pattern would likely involve the loss of ethyl groups from the nitrogen atom and the ethoxy substituents. A characteristic fragmentation pathway for N-alkylanilines is the α-cleavage, leading to the loss of a methyl radical from one of the N-ethyl groups to form a stable iminium cation. The fragmentation of the ethoxy groups would likely proceed through the loss of an ethyl radical followed by carbon monoxide. The mass spectrum of the related compound 2,5-diethoxyaniline shows a molecular ion at m/z 181 and fragmentation corresponding to the loss of ethyl and ethoxy groups. nist.govnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 237 | [M]⁺ |

| 222 | [M - CH₃]⁺ |

| 208 | [M - C₂H₅]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Related Polymers and Crystalline Derivatives

While X-ray Diffraction (XRD) is typically applied to crystalline solids, it can provide valuable information about the degree of ordering in polymeric materials. For polymers derived from this compound, such as poly(2,5-diethoxyaniline), XRD would reveal the extent of crystallinity, which in turn influences the material's electronic properties.

Studies on the closely related poly(2,5-dimethoxyaniline) (PDMOA) have shown that these polymers can exhibit a degree of crystallinity. ias.ac.inresearchgate.net The XRD patterns of PDMOA typically show broad peaks, indicating a semi-crystalline or amorphous nature. The positions of these peaks provide information about the intermolecular spacing and the arrangement of the polymer chains. The degree of crystallinity has been found to be influenced by the synthesis conditions and the nature of the dopant used. researchgate.net

Morphological Analysis via Scanning Electron Microscopy (SEM) for Synthesized Materials and Polymeric Films

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface morphology of materials. For polymeric films synthesized from this compound or its analogues, SEM can reveal details about the film's texture, porosity, and homogeneity.

The morphology of these polymer films is highly dependent on the method of synthesis and deposition. For example, electrochemical polymerization of 2,5-dimethoxyaniline (B66101) has been shown to produce films with varying morphologies, from granular to fibrillar structures, depending on the electrolyte and deposition parameters. scielo.brscispace.com These morphological features have a significant impact on the performance of the material in applications such as sensors and electrochromic devices.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For N,N-Diethyl-2,5-diethoxyaniline, DFT calculations would be invaluable for predicting its reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to generate electron density maps and calculate molecular electrostatic potential (MEP), which would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. At present, there are no published studies that provide these specific DFT-derived parameters for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the ethyl and ethoxy groups in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations could provide a detailed understanding of the molecule's dynamic behavior, including the accessible conformations and the energy barriers between them. MD simulations would also be instrumental in studying how this molecule interacts with other molecules, including solvents or biological macromolecules. Such simulations could reveal important information about intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern its behavior in different environments. This area of research remains unexplored for this compound.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Such predictions would be highly valuable for the characterization of this compound and for the interpretation of experimental spectroscopic data. However, no such computational spectroscopic studies for this compound have been reported in the scientific literature.

Reaction Pathway Analysis and Transition State Characterization

Understanding the mechanisms of chemical reactions involving this compound would be greatly enhanced by computational reaction pathway analysis. This involves mapping the potential energy surface of a reaction to identify the most likely reaction pathways and to characterize the transition states. Such studies provide insights into the kinetics and thermodynamics of a reaction, helping to explain reaction outcomes and to design new synthetic routes. This level of detailed mechanistic investigation has not yet been applied to reactions involving this compound in the available literature.

Electrochemistry and Redox Behavior

Cyclic Voltammetry Studies of Redox Potentials and Mechanisms

The oxidation potential of aniline (B41778) derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom. Electron-donating groups, such as the ethoxy groups at the 2 and 5 positions and the N,N-diethyl groups, are expected to lower the oxidation potential of the parent aniline molecule. This is because these groups increase the electron density on the aromatic ring and the nitrogen atom, making the removal of an electron (oxidation) easier.

The general mechanism for the anodic oxidation of aniline and its derivatives begins with a one-electron transfer from the nitrogen atom to form a radical cation. researchgate.net The stability and subsequent reactions of this radical cation are influenced by the surrounding solvent and electrolyte, as well as the molecular structure. For N,N-disubstituted anilines, the initial oxidation step is generally a reversible or quasi-reversible process.

Studies on p-anisidine (B42471) (4-methoxyaniline) have shown that the initial one-electron oxidation leads to a radical cation. researchgate.net The electrochemical oxidation of o- and p-anisidine on gold and platinum electrodes typically shows a single oxidation peak during the first forward scan, with no corresponding reduction peak. researchgate.net However, subsequent scans often reveal a new redox couple, indicating the formation of new electroactive species, such as dimers or oligomers. researchgate.net

The table below, derived from studies on various substituted anilines, illustrates the effect of substituents on oxidation potentials. It is anticipated that N,N-Diethyl-2,5-diethoxyaniline would exhibit an oxidation potential in the lower range of these values due to the presence of multiple electron-donating groups.

| Compound | Oxidation Potential (V vs. reference electrode) | Reference Electrode | Notes |

|---|---|---|---|

| Aniline | ~0.9 | Ag/AgCl | General value, can vary with conditions. |

| p-Anisidine | ~0.7 | Ag/AgCl | The methoxy (B1213986) group lowers the potential. |

| o-Anisidine | ~0.8 | Ag/AgCl | Position of substituent affects the potential. |

| N,N-Dimethylaniline | ~0.8 | SCE | N-alkylation influences the redox behavior. |

Electrochemical Polymerization of this compound and its Analogs

The electrochemical polymerization of aniline and its derivatives is a widely studied method for producing conductive polymer films. The process is initiated by the electrochemical oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface. researchgate.net The growth of the polymer film is often autocatalytic, meaning the polymer itself facilitates further monomer oxidation. nih.gov

For this compound, electropolymerization would proceed via the initial formation of the corresponding radical cation. The presence of four electron-donating groups (two ethoxy and two N-ethyl) would likely influence the polymerization process in several ways:

Lower Oxidation Potential: A lower potential would be required to initiate polymerization compared to unsubstituted aniline.

Steric Hindrance: The bulky ethyl groups on the nitrogen atom and the ethoxy groups on the ring could sterically hinder the coupling of radical cations, potentially affecting the polymerization rate and the structure of the resulting polymer. This can lead to polymers with lower molecular weights or more open, disordered chain structures. rsc.org

Solubility: The presence of alkyl and alkoxy groups often enhances the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability. ias.ac.in

Studies on the electrochemical polymerization of 2,5-dimethoxyaniline (B66101) (DMA), a close analog, show that it can be readily polymerized from acidic solutions to form poly(2,5-dimethoxyaniline) (PDMA) films. scielo.br The polymerization of DMA on an ITO glass electrode in an oxalic acid solution demonstrates a gradual increase in the peak currents with successive potential cycles, which is characteristic of the deposition of a conductive and electroactive polymer layer. scielo.br The proposed mechanism involves the initial oxidation of the monomer, followed by radical coupling and subsequent re-oxidation to propagate the polymer chain. scielo.br

| Monomer | Polymerization Medium | Key Findings |

|---|---|---|

| Aniline | Aqueous Acid | Forms highly conductive polyaniline (PANI). researchgate.net |

| 2,5-Dimethoxyaniline | Oxalic Acid | Produces soluble, electroactive PDMA films. scielo.br |

| p-Anisidine | Acidic and Basic Media | Polymer properties differ significantly with pH. researchgate.net |

| N-carbazolylalkyl anilines | Acetonitrile/H₂SO₄ | Forms polymers with reversible redox processes. researchgate.net |

Electrosynthesis of Novel Compounds and Materials

The electrochemical oxidation of this compound can be a route for the electrosynthesis of novel organic compounds and materials beyond polymerization. By controlling the electrode potential, solvent, electrolyte, and reaction time, it is possible to favor the formation of specific dimers, trimers, or other coupling products rather than a high-molecular-weight polymer.

The initial product of the one-electron oxidation is the radical cation. In the absence of a strong acid, these radical cations can undergo various coupling reactions. For instance, the coupling of two radical cations can lead to the formation of dimers. The regioselectivity of this coupling (e.g., head-to-tail, tail-to-tail) is influenced by the steric and electronic effects of the substituents.

While specific examples of electrosynthesis starting from this compound are not prominent in the literature, studies on related compounds offer insights. For example, the electrochemical amination of aromatic compounds using a titanium mediator has been reported. acs.org In one instance, p-anisidine was functionalized to create a benzene-1,3-diamine derivative in high yield. acs.org This suggests that the aniline nitrogen of a compound like this compound could potentially be used as a nucleophile in electrochemically mediated C-N bond-forming reactions.

Furthermore, controlled potential electrolysis can be used to generate specific oligomers of aniline derivatives. On-line electrospray mass spectrometry has been employed to identify soluble oligomers formed during the initial stages of aniline electropolymerization, revealing a variety of redox states and structures. nih.gov

Charge Transport and Conductivity Mechanisms in Polymeric Derivatives

The polymeric derivatives of this compound are expected to be conducting polymers, where charge transport occurs through a combination of intra-chain and inter-chain processes. The conductivity of polyaniline and its derivatives is highly dependent on the oxidation state and the degree of protonation (doping). rsc.org

For poly(2,5-dimethoxyaniline) (PDMA), a close analog, the charge transport mechanism has been studied in detail. researchgate.netaip.org At temperatures between 100 K and 303 K, the dominant mechanism is described by Mott's three-dimensional variable range hopping (VRH). researchgate.netaip.org In this model, charge carriers (polarons) hop between localized states on the polymer chains. aip.org Below 100 K, tunneling processes appear to become more significant. researchgate.netaip.org

Therefore, for a hypothetical poly(this compound), several factors would influence its charge transport properties:

Electronic Effects: The electron-donating diethylamino and diethoxy groups would increase the electron density of the polymer backbone.

Steric Effects: The bulky ethyl and ethoxy groups would likely increase the disorder and the inter-chain separation, which could decrease the conductivity compared to less substituted polyanilines. rsc.org This steric effect often outweighs the positive electronic effect of the substituents. rsc.org

The table below presents conductivity data for polyaniline and some of its derivatives, illustrating the impact of substitution on electrical properties.

| Polymer | Conductivity (S/cm) | Notes |

|---|---|---|

| Polyaniline (emeraldine salt) | 1 - 100 | Highly dependent on synthesis and doping. rsc.org |

| Poly(2,5-dimethoxyaniline) (HCl doped) | ~10⁻⁴ | Lower conductivity despite being highly conjugated. ias.ac.in |

| Poly-ortho-toluidine | Lower than PANI | Alkyl group steric hindrance reduces conductivity. rsc.org |

| Poly-ortho-ethylaniline | Lower than Poly-ortho-toluidine | Increased steric hindrance with larger alkyl group. rsc.org |

Applications in Advanced Functional Materials and Polymer Chemistry

Precursors for Conjugated Polymers (e.g., Poly(N,N-Diethyl-2,5-diethoxyaniline) and Analogs)

The aniline (B41778) moiety in this compound serves as a fundamental building block for the synthesis of conjugated polymers. Through oxidative or electrochemical polymerization, it is hypothesized that Poly(this compound) could be formed. The presence of the N,N-diethyl and 2,5-diethoxy substituents on the aniline ring is expected to impart unique properties to the resulting polymer.

Key Expected Properties and Research Focus:

Solubility: The alkyl substituents (diethyl and diethoxy groups) are anticipated to enhance the solubility of the polymer in common organic solvents. This is a significant advantage over the parent polyaniline, which is notoriously difficult to process due to its poor solubility.

Processability: Improved solubility would facilitate the fabrication of thin films and other device components through solution-based techniques like spin-coating or inkjet printing.

Electronic Properties: The electron-donating nature of the ethoxy groups is predicted to influence the electronic bandgap and conductivity of the polymer. The diethylamino group will also play a crucial role in modulating the electronic characteristics.

Further research would be required to determine the precise polymerization conditions and to characterize the resulting polymer's molecular weight, polydispersity, and detailed electronic properties.

Integration into Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The diamine functionality, which could be introduced into derivatives of this compound, makes it a potential building block for the construction of novel COFs.

The integration of this aniline derivative into a COF structure could lead to materials with tailored pore environments. The ethoxy and ethyl groups lining the pores could create a hydrophobic and electron-rich interior, which may be advantageous for the selective adsorption of specific guest molecules. The synthesis would likely involve condensation reactions between the aniline derivative and multifunctional aldehydes or other complementary linkers.

Development of Electrochromic Materials

Polyaniline and its derivatives are well-known for their electrochromic properties, meaning they can change color in response to an electrical potential. It is highly probable that Poly(this compound) would also exhibit electrochromism.

Hypothesized Electrochromic Behavior:

The color changes in polyanilines are associated with transitions between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). The electronic effects of the diethyl and diethoxy substituents would likely influence the potentials at which these transitions occur and the specific colors of each state. The enhanced solubility and processability of the polymer could lead to the development of electrochromic devices with improved performance and stability.

A hypothetical data table for the electrochromic properties of Poly(this compound) is presented below, based on expected trends for substituted polyanilines.

| Property | Expected Value/Characteristic |

| Oxidation States | Leucoemeraldine, Emeraldine, Pernigraniline |

| Color (Reduced State) | Colorless or light yellow |

| Color (Oxidized States) | Green, Blue, or Violet (depending on the specific state) |

| Switching Speed | Potentially fast, influenced by ion mobility in the polymer |

| Stability | To be determined through experimental studies |

Potential in Optoelectronic and Sensing Devices

The conjugated nature of the hypothetical Poly(this compound) suggests its potential for use in various optoelectronic devices. The ability to tune the electronic properties through the substituents could be leveraged for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the aniline nitrogen atom can act as a recognition site for chemical species, opening up possibilities for the development of chemical sensors. Changes in the polymer's conductivity or optical properties upon exposure to specific analytes could form the basis of a sensing mechanism. The specific selectivity and sensitivity would depend on the nature of the interaction between the analyte and the polymer.

Role in Supramolecular Assembly and Self-Organized Systems

The this compound molecule possesses features that could enable its participation in supramolecular assemblies. The aromatic ring can engage in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These non-covalent interactions could be exploited to create well-ordered, self-assembled structures such as liquid crystals or organogels. The formation and properties of these supramolecular systems would be highly dependent on factors like solvent, temperature, and the presence of other interacting molecules.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for unlocking the potential of N,N-Diethyl-2,5-diethoxyaniline. Future research will likely focus on advancing beyond traditional N-alkylation and C-N coupling strategies. One promising avenue is the exploration of novel catalytic systems. For instance, the use of palladium-on-carbon (Pd/C) catalysts with a hydrogen donor like ammonium (B1175870) formate (B1220265) has proven effective for the N-alkylation of other aniline (B41778) derivatives and could be adapted for the synthesis of the title compound. acs.org

Furthermore, the development of one-pot synthesis methodologies presents an opportunity for greener and more economical production. Research into multicomponent reactions, where this compound could be formed in a single step from readily available precursors, would be a significant leap forward. The exploration of solvent effects and catalyst choice to control the regioselectivity of reactions involving the diethoxyaniline core is also a critical area for investigation.

| Potential Catalytic System | Reaction Type | Potential Advantages |

| Palladium on Carbon (Pd/C) | Reductive Amination | High selectivity, mild reaction conditions |

| Ruthenium Complexes | Hydrogen-Borrowing Catalysis | High atom economy, use of alcohols as alkylating agents |

| Gold Nanoparticles | N-Alkylation | High activity and selectivity |

| Zeolites | Shape-Selective Catalysis | Control over product distribution |

Deeper Mechanistic Understanding of Complex Transformations Involving the Diethoxyaniline Moiety

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The diethoxyaniline moiety, with its electron-donating groups, can influence the reactivity of the aromatic ring and the nitrogen atom in complex ways.

Future research should aim to elucidate the mechanisms of key transformations. For example, studying the formation and reactivity of intermediates, such as aza-o-quinone methides that can be generated from aniline derivatives, could open up new synthetic pathways. acs.org Understanding how the interplay of the diethylamino and diethoxy groups affects the electronic properties and, consequently, the regioselectivity of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions is another important research frontier. Computational studies, in conjunction with experimental work, will be invaluable in mapping out reaction pathways and transition states.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Characterization

To gain deeper insights into the synthesis and properties of materials derived from this compound, the application of advanced in-situ characterization techniques is indispensable. These techniques allow for real-time monitoring of reactions and material formation, providing a level of detail that is often missed with traditional ex-situ methods.

For instance, in-situ Fourier-transform infrared spectroscopy (FTIR) can be used to track the formation of intermediates and products during the synthesis of polymers or other materials from the diethoxyaniline scaffold. mdpi.com Similarly, in-situ reflection adsorption infrared spectroscopy has been used to study the surface reactions of aniline on catalytic surfaces, a technique that could be applied to understand the interaction of this compound with various substrates. aip.org Other powerful in-situ techniques that could be employed include X-ray diffraction (XRD) for monitoring the evolution of crystalline phases, and scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for observing morphological changes during material synthesis. mdpi.com

| In-Situ Technique | Information Gained | Potential Application |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group changes, reaction kinetics | Monitoring polymerization reactions |

| Reflection Adsorption Infrared Spectroscopy | Surface adsorption and reaction mechanisms | Studying catalytic processes |

| X-Ray Diffraction (XRD) | Crystalline structure evolution | Characterizing the formation of crystalline polymers |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphological changes, nanoparticle formation | Observing the growth of nanostructured materials |

Design and Synthesis of High-Performance Materials Based on the this compound Scaffold for Emerging Technologies

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of high-performance materials for a range of emerging technologies. The electron-rich nature of the diethoxyaniline core suggests its potential utility in the development of novel conducting polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and electrochromic properties. mdpi.com By analogy, polymers incorporating the this compound unit could exhibit interesting optoelectronic properties, finding applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).

Research into the polymerization of this compound and the characterization of the resulting polymers' electrical and optical properties is a key area for future work. rsc.orgnih.gov Furthermore, the diethoxyaniline moiety could be incorporated into larger molecular architectures, such as donor-acceptor systems, to create materials with tailored photophysical properties for applications in sensing and bio-imaging. acs.org

Theoretical Guided Design and Optimization of Derivatives with Tunable Electronic and Structural Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design and optimization of this compound derivatives with specific electronic and structural properties. Density functional theory (DFT) calculations can be employed to predict how modifications to the molecular structure will affect key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic and optical behavior of the molecule.

Future research in this area could focus on systematically exploring the effects of introducing different substituent groups onto the aniline ring or modifying the N-alkyl chains. This theoretical screening can help to identify promising candidate molecules for specific applications, such as improved charge transport in organic semiconductors or enhanced fluorescence for sensing applications. researchgate.net For example, theoretical studies could guide the synthesis of derivatives with optimized intramolecular charge transfer characteristics, leading to materials with enhanced nonlinear optical properties. acs.org By combining theoretical predictions with targeted synthesis and experimental characterization, the development of new materials based on the this compound scaffold can be significantly accelerated.

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-2,5-diethoxyaniline?

this compound is synthesized via two primary methods:

- Nitro Reduction : Reduction of nitro precursors (e.g., 4-benzoylamino-2,5-diethoxyaniline) using sodium nitrite under acidic conditions. Critical parameters include maintaining weakly acidic pH and distilling pyridine to remove byproducts .

- Phosphorylation : Reaction of 2,5-diethoxyaniline with POCl₃ in pyridine, followed by hydrolysis and recrystallization. Key steps include controlled addition of POCl₃ and purification with 5% NaOH .

Q. What analytical techniques confirm the structure and purity of this compound?

- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N content) .

- Spectroscopy : IR and NMR identify functional groups (e.g., ethoxy, amine).

- Chromatography : GC or HPLC assesses purity, with recrystallization from reactified spirit improving crystallinity .

Q. What are its primary applications in academic research?

- Dye Chemistry : As a diazo component (C.I. 37175) for cotton dyes and pigments (e.g., C.I. Pigment Violet 37) .

- Pesticide Studies : Precursor for organophosphorus compounds, enabling hydrolysis kinetic studies .

Q. What safety protocols are essential during handling?

- Use fume hoods to manage volatile pyridine byproducts.

- Neutralize acidic spills (e.g., 19.5°Bé HCl) with soda ash.

- Store intermediates in airtight containers due to hygroscopicity .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing impurities?

- Temperature Control : Maintain 90°C during acid addition to prevent side reactions .

- Stoichiometric Precision : Use 88% theoretical NaNO₂ to ensure complete nitro reduction.

- Purification : Monitor nitro-content (<2-5 mol%) via iterative washing and recrystallization .

Q. What mechanistic insights does the Hammett acidity function provide for hydrolysis kinetics?

- The Hammett plot slope (0.30) indicates water participates in the rate-determining step during hydrolysis of tri-2,5-diethoxyaniline phosphate. Protonation of the substrate precedes nucleophilic attack, validated at 98°C under varying HCl concentrations (1.0–6.0 M) .

Q. How do substituents on the aniline ring influence reactivity?

- Electron-Donating Groups : Ethoxy groups stabilize phosphate esters, reducing hydrolysis rates.

- Electron-Withdrawing Groups : Chloro substituents (e.g., 4-chloro analogs) increase electrophilicity, altering activation energy and kinetic profiles .

Q. How to resolve contradictions in reported kinetic data?

- Standardization : Replicate experiments under controlled conditions (e.g., 98°C, fixed HCl molarity).

- Mechanistic Differentiation : Apply Bunnett-Olsen plots to distinguish between water-assisted and protonation-driven pathways.

- Cross-Validation : Use in-situ spectroscopic monitoring (e.g., UV-Vis) to track intermediate formation .

Methodological Notes

- Data Interpretation : Correlate Hammett parameters with Arrhenius plots to disentangle temperature and acidity effects .

- Synthetic Pitfalls : Avoid pyridine contamination by distilling >8,000 L during synthesis; residual pyridine alters reaction kinetics .

- Advanced Characterization : Dielectric relaxation studies (e.g., in 1,4-dioxane) provide thermodynamic parameters (ΔH‡, ΔS‡) for hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.